

DS18561882 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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Application Notes and Protocols for DS18561882

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the solubility, preparation, and experimental use of **DS18561882**, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The following protocols and data are intended to facilitate the use of **DS18561882** in preclinical research and drug development.

Physicochemical Properties and Solubility

DS18561882 is an orally available small molecule with demonstrated antitumor activity in vivo.

[1] Proper solubilization is critical for consistent and reliable experimental results.

Table 1: Solubility of **DS18561882** in Common Solvents

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	245 mg/mL (402.54 mM)	Sonication is recommended for complete dissolution.[2]

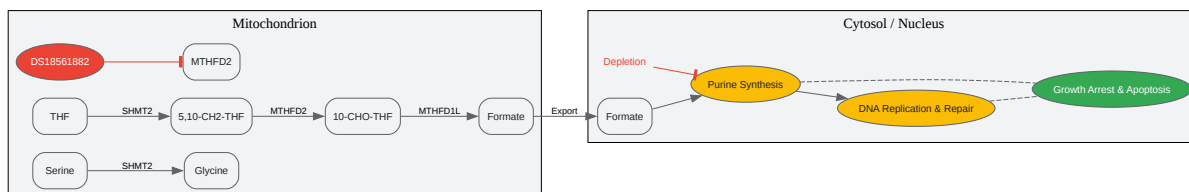
Table 2: Preparation of **DS18561882** for In Vitro and In Vivo Experiments

Protocol	Solvent System	Final Concentration	Application	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.11 mM)	In vivo	[3]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (4.11 mM)	In vivo	[3]
3	10% DMSO, 90% Corn Oil	2.5 mg/mL (4.11 mM)	In vivo	[3]
4	0.5% (w/v) methyl cellulose 400 solution	Suspension for desired dose	In vivo (oral gavage)	[3]

Note: For all preparations, it is recommended to prepare stock solutions in DMSO and then dilute into the final aqueous-based vehicle.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] For in vivo studies, it is advisable to prepare dosing solutions fresh daily.[5]

Mechanism of Action: Inhibition of One-Carbon Metabolism

DS18561882 selectively targets MTHFD2, a key enzyme in the mitochondrial one-carbon metabolic pathway.[1] MTHFD2 is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and repair.[5] By inhibiting MTHFD2, **DS18561882** disrupts this pathway, leading to a depletion of nucleotides. This, in turn, induces replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[1][6]



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Caption: MTHFD2 signaling pathway and the inhibitory action of **DS18561882**.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **DS18561882**.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of **DS18561882** on cancer cell viability.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
- Complete cell culture medium
- **DS18561882**
- DMSO (for vehicle control)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4][7]
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[4]
- Treatment: Prepare serial dilutions of **DS18561882** in complete medium from a concentrated DMSO stock. The final DMSO concentration should be kept below 0.5%.[4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[1][6]
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) value.

Protocol 2: Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with **DS18561882**.

Materials:

- Cancer cells treated with **DS18561882** (and vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MTHFD2, anti-phospho-Histone H2A.X for DNA damage, anti-cleaved PARP for apoptosis)
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Lysis: Treat cells in 6-well plates with desired concentrations of **DS18561882** for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

Protocol 3: In Vivo Xenograft Mouse Model

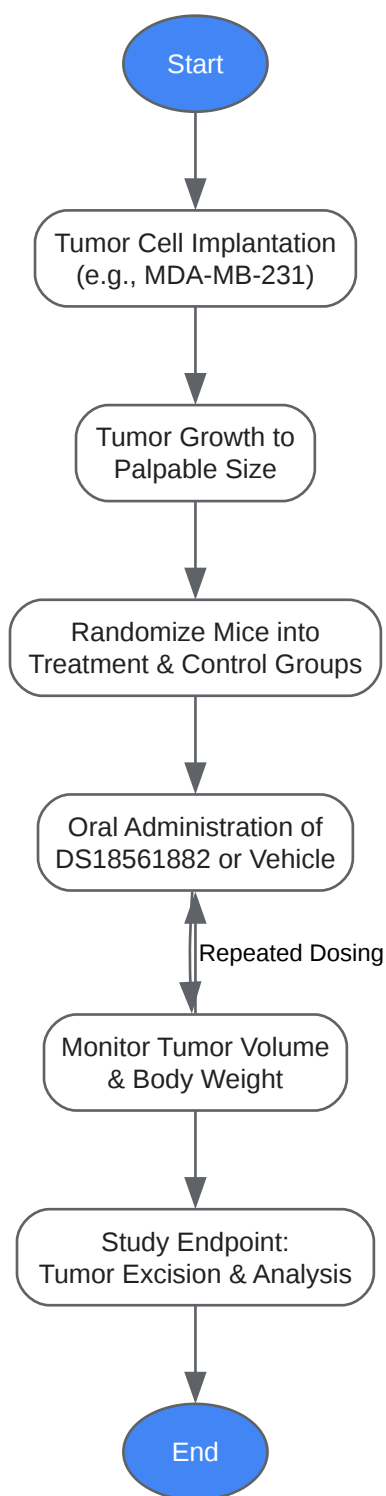
This protocol provides a general workflow for evaluating the antitumor efficacy of **DS18561882** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- Human cancer cells (e.g., MDA-MB-231)
- **DS18561882**
- Vehicle for oral gavage (e.g., 0.5% methyl cellulose 400 solution)[3]
- Gavage needles
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into treatment and control groups. Administer **DS18561882** orally (e.g., 30, 100, or 300 mg/kg, twice daily) or the vehicle control.[3]
- Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.



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- To cite this document: BenchChem. [DS18561882 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#ds18561882-solubility-and-preparation-for-experiments]

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